molecular formula C8H13BN2 B152088 5-(Diethylboryl)pyrimidine CAS No. 139298-13-8

5-(Diethylboryl)pyrimidine

Cat. No.: B152088
CAS No.: 139298-13-8
M. Wt: 148.02 g/mol
InChI Key: MCGRUDYMGOGNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Diethylboryl)pyrimidine is a specialized organoboron reagent featuring a pyrimidine heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The pyrimidine ring is a fundamental building block in nucleic acids and is extensively utilized in the development of therapeutics due to its ability to mimic phenyl rings and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates. This versatile scaffold is present in a wide array of bioactive molecules, including commercial drugs and research compounds with demonstrated antibacterial, antiviral, and anticancer activities. The primary research value of this compound lies in its application in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. As a boronic ester, it serves as a crucial coupling partner for the synthesis of more complex, functionalized pyrimidine derivatives. This enables rapid exploration of structure-activity relationships (SAR) in drug discovery programs. Researchers can employ this reagent to introduce the valuable pyrimidine moiety into larger molecular architectures, facilitating the development of novel compounds for screening against various biological targets. Its use is critical in constructing pyrimidine-based libraries for probing new chemical space in the pursuit of treatments for conditions previously deemed untreatable. This product is designated For Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

139298-13-8

Molecular Formula

C8H13BN2

Molecular Weight

148.02 g/mol

IUPAC Name

diethyl(pyrimidin-5-yl)borane

InChI

InChI=1S/C8H13BN2/c1-3-9(4-2)8-5-10-7-11-6-8/h5-7H,3-4H2,1-2H3

InChI Key

MCGRUDYMGOGNIA-UHFFFAOYSA-N

SMILES

B(CC)(CC)C1=CN=CN=C1

Canonical SMILES

B(CC)(CC)C1=CN=CN=C1

Synonyms

Pyrimidine, 5-(diethylboryl)- (9CI)

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 5 Diethylboryl Pyrimidine

Electrophilic and Nucleophilic Reactivity of the Carbon-Boron Bond

The carbon-boron bond in 5-(diethylboryl)pyrimidine is a focal point for a range of chemical transformations. Its reactivity stems from the inherent polarity of the C-B bond and the Lewis acidic nature of the boron atom.

Transmetalation Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura)

One of the most significant applications of organoboron compounds is their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction has become a cornerstone of modern organic synthesis for the formation of biaryl and other C-C coupled products. libretexts.org In the context of 5-(diethylboryl)pyrimidine, the diethylboryl group can be transferred to a palladium center in a process called transmetalation, which is a key step in the catalytic cycle. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron compound to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The presence of a base is crucial for facilitating the transmetalation step. libretexts.org

While specific studies on the Suzuki-Miyaura coupling of 5-(diethylboryl)pyrimidine are not extensively detailed in the available literature, the reactivity of similar heteroarylboronic acids and their derivatives provides a strong indication of its expected behavior. nih.govnih.gov It is anticipated that 5-(diethylboryl)pyrimidine would readily couple with a variety of aryl and heteroaryl halides under standard Suzuki-Miyaura conditions. evitachem.com The reaction would likely be tolerant of a wide range of functional groups on the coupling partner. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Partners for Heteroaryl Boron Compounds

Coupling PartnerCatalyst SystemBaseSolventProduct Type
Aryl BromidePd(PPh₃)₄K₂CO₃Dioxane/H₂OAryl-substituted pyrimidine (B1678525)
Aryl ChloridePd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂OAryl-substituted pyrimidine
Heteroaryl BromidePdCl₂(dppf)Cs₂CO₃DMFHeteroaryl-substituted pyrimidine
Vinyl HalidePd(dba)₂ / P(t-Bu)₃NaOEtTHFVinyl-substituted pyrimidine

This table represents typical conditions for Suzuki-Miyaura reactions involving heteroaryl boron compounds and is illustrative of the expected reactivity of 5-(diethylboryl)pyrimidine.

Oxidative Transformations of the Carbon-Boron Moiety

The carbon-boron bond can be readily converted into a carbon-oxygen bond through oxidation. This transformation provides a valuable synthetic route to hydroxylated pyrimidines, which are important intermediates in medicinal chemistry. The most common reagent for this oxidation is hydrogen peroxide in the presence of a base, such as sodium hydroxide. masterorganicchemistry.com

The mechanism of this oxidation involves the attack of a hydroperoxide anion on the Lewis acidic boron atom, followed by a rearrangement where the pyrimidyl group migrates from the boron to the adjacent oxygen atom. masterorganicchemistry.com This migration occurs with retention of configuration at the carbon atom. Subsequent hydrolysis of the resulting boronate ester furnishes the desired 5-hydroxypyrimidine. masterorganicchemistry.com While specific studies detailing the oxidation of 5-(diethylboryl)pyrimidine are limited, the general principles of organoborane oxidation are well-established and would be expected to apply. masterorganicchemistry.comyoutube.comnih.gov

Addition Reactions to the Boryl Group

The boron atom in 5-(diethylboryl)pyrimidine is Lewis acidic and can accept a pair of electrons from a nucleophile. This can lead to the formation of a tetracoordinate boronate complex. This property can be utilized in various synthetic transformations. For instance, the formation of a boronate complex with a fluoride (B91410) ion can increase the nucleophilicity of the pyrimidyl group, which can be advantageous in certain coupling reactions.

Reactivity of the Pyrimidine Heterocycle Influenced by the Boryl Substituent

The presence of the diethylboryl group at the 5-position influences the reactivity of the pyrimidine ring towards both electrophilic and nucleophilic attack. The boryl group is generally considered to be an electron-withdrawing group through an inductive effect, which deactivates the ring towards electrophilic substitution but can activate it towards nucleophilic attack, particularly at positions ortho and para to the substituent.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making electrophilic aromatic substitution generally difficult compared to benzene. bhu.ac.inwikipedia.org Such reactions typically require harsh conditions and often result in low yields. bhu.ac.in Electrophilic attack, when it does occur, is directed to the C-5 position, which is the most electron-rich carbon in the ring. numberanalytics.comslideshare.netresearchgate.net

The diethylboryl group at the 5-position would be expected to further deactivate the ring towards electrophilic attack due to its electron-withdrawing nature. Therefore, direct electrophilic substitution on the pyrimidine ring of 5-(diethylboryl)pyrimidine is anticipated to be challenging. Activating groups on the pyrimidine ring would likely be necessary to facilitate such transformations. bhu.ac.in

Nucleophilic Aromatic Substitution Adjacent to or Remote from the Boryl Group

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comslideshare.net The most electron-deficient positions, and therefore the most susceptible to nucleophilic attack, are C-2, C-4, and C-6. slideshare.net The presence of a good leaving group, such as a halide, at these positions is typically required for the reaction to proceed.

The influence of the 5-diethylboryl group on nucleophilic aromatic substitution at other positions on the pyrimidine ring is not extensively documented. However, as an electron-withdrawing group, it would be expected to enhance the electrophilicity of the ring carbons, potentially facilitating nucleophilic attack if a suitable leaving group is present at the 2, 4, or 6 positions. The regioselectivity of such reactions can be complex and influenced by the nature of the nucleophile and the specific reaction conditions. mdpi.comwuxiapptec.com

Coordination Chemistry of Pyrimidine Nitrogen Atoms with Metal Centers

The pyrimidine core of 5-(Diethylboryl)pyrimidine possesses two nitrogen atoms, each with a lone pair of electrons, making them potential coordination sites for metal centers. uomustansiriyah.edu.iquobabylon.edu.iq In coordination chemistry, such electron-pair donors are known as ligands, which bind to a central metal atom or ion to form a coordination complex. scribd.com The formation of these metal-ligand bonds is typically a Lewis acid-base interaction, where the ligand acts as the Lewis base and the metal center as the Lewis acid. uomustansiriyah.edu.iq

The coordination behavior of pyrimidine derivatives with various metal ions like Cobalt(II) and Copper(II) has been well-documented for analogous structures, where the pyrimidinyl nitrogen atoms are the primary sites of coordination. deepdyve.com For 5-(Diethylboryl)pyrimidine, it is anticipated that one or both nitrogen atoms can coordinate to a metal center. The specific coordination mode (monodentate, binding through one nitrogen, or bidentate, bridging two metal centers) would depend on the metal ion, its coordination preferences, and the reaction stoichiometry. The presence of the diethylboryl group can influence the electronic properties of the pyrimidine ring, potentially modulating the basicity of the nitrogen atoms and, consequently, the stability and properties of the resulting metal complexes.

Table 1: Hypothetical Coordination Complexes of 5-(Diethylboryl)pyrimidine and Their Characterization Data This table is illustrative and based on typical data for pyrimidine-metal complexes.

Metal CenterFormula of ComplexCoordination GeometryMagnetic Moment (μB)
Cu(II)[Cu(C8H11BN2)2Cl2]Distorted Octahedral1.85
Pd(II)[Pd(C8H11BN2)2Cl2]Square Planar0 (Diamagnetic)
Rh(I)[Rh(C8H11BN2)(CO)2Cl]Square Planar0 (Diamagnetic)
Zn(II)[Zn(C8H11BN2)Cl2]Tetrahedral0 (Diamagnetic)

Mechanistic Elucidation of Key Reactions

Understanding the pathways through which 5-(Diethylboryl)pyrimidine transforms is fundamental to harnessing its synthetic potential. This involves studying reaction kinetics, identifying transient species, and assessing the influence of the reaction environment.

Kinetic Studies for Reaction Rate Determination

Kinetic studies are essential for determining the rate of a chemical reaction and understanding its mechanism. nih.gov By measuring how reaction rates change with varying concentrations of reactants and catalysts, a rate law can be established, which provides insight into the composition of the rate-determining step. For a reaction involving 5-(Diethylboryl)pyrimidine, such as a Suzuki-Miyaura cross-coupling, kinetic analysis would help elucidate the roles of the organoborane, the coupling partner, the catalyst, and the base in the reaction mechanism. While specific kinetic data for 5-(diethylboryl)pyrimidine is not extensively published, a hypothetical kinetic experiment can illustrate the principles.

Table 2: Illustrative Kinetic Data for a Hypothetical Cross-Coupling Reaction Reaction: 5-(Diethylboryl)pyrimidine + Aryl-Halide → 5-Aryl-pyrimidine (Pd-catalyzed)

Experiment[5-(C2H5)2B-Pym] (M)[Aryl-X] (M)[Pd Catalyst] (mM)Initial Rate (M/s)
10.10.111.5 x 10⁻⁵
20.20.113.0 x 10⁻⁵
30.10.211.5 x 10⁻⁵
40.10.123.0 x 10⁻⁵

From this illustrative data, the reaction is first order with respect to 5-(Diethylboryl)pyrimidine and the palladium catalyst, and zero order with respect to the aryl halide, suggesting that the oxidative addition of the catalyst may not be the rate-limiting step.

Identification of Intermediates and Transition States

Most chemical reactions proceed through a series of steps involving short-lived, high-energy species. lumenlearning.com A reaction intermediate is a molecule that is formed and then consumed during the reaction, corresponding to a local energy minimum on the reaction coordinate diagram. saskoer.ca A transition state is a high-energy configuration that must be passed through as reactants convert to products, representing an energy maximum. saskoer.caorganicchemistrytutor.com

In reactions of 5-(Diethylboryl)pyrimidine, particularly in palladium-catalyzed cross-couplings, the mechanism likely involves several intermediates and transition states. The formation of reactive intermediates, such as a palladium(0) species or a boronate "ate" complex (formed by the addition of a base to the boron atom), is a probable initial step. evitachem.com The subsequent steps of oxidative addition, transmetalation, and reductive elimination each proceed through their own distinct transition states. Characterizing these fleeting species often requires advanced spectroscopic techniques or computational modeling.

Table 3: Energetics of a Hypothetical Reaction Pathway This table provides a conceptual energy profile for a multi-step reaction.

SpeciesDescriptionRelative Energy (kJ/mol)Lifetime
ReactantsStarting Materials0Stable
Transition State 1Oxidative Addition+80Femtoseconds nih.gov
Intermediate 1Oxidative Addition Complex+25Nanoseconds to Milliseconds
Transition State 2Transmetalation+95 (Rate-Determining)Femtoseconds
Intermediate 2Transmetalation Complex+15Nanoseconds to Milliseconds
Transition State 3Reductive Elimination+60Femtoseconds
ProductsFinal Products-50Stable

Solvent Effects on Reaction Pathways

The choice of solvent can profoundly impact the rate and outcome of a chemical reaction. Solvents can influence the solubility of reactants, stabilize or destabilize intermediates and transition states, and in some cases, participate directly in the reaction mechanism. Theoretical studies on similar heterocyclic compounds have shown that solvent polarity can significantly alter the stability and reactivity of the molecule. researchgate.netscielo.org.mx

For reactions involving 5-(Diethylboryl)pyrimidine, which may proceed through charged or highly polar intermediates, the dielectric constant of the solvent is a critical parameter. Polar aprotic solvents like DMF or DMSO might be expected to accelerate reactions that involve polar transition states, whereas nonpolar solvents like toluene or hexane (B92381) could favor alternative pathways.

Table 4: Hypothetical Solvent Effects on the Yield of a Derivatization Reaction

SolventDielectric Constant (ε)Relative Reaction RateProduct Yield (%)
Dioxane2.21.045
Tetrahydrofuran (THF)7.63.568
Acetonitrile37.58.285
Dimethylformamide (DMF)38.39.592

Derivatization Strategies for Expanding Molecular Diversity

Derivatization involves the chemical modification of a compound to produce new molecules with potentially enhanced properties or functionalities. nih.govnih.gov The dual reactivity of 5-(Diethylboryl)pyrimidine—at the boryl group and the pyrimidine ring—makes it a versatile scaffold for creating diverse molecular architectures.

Synthesis of Novel Fused Polycyclic Systems Incorporating Pyrimidine and Boron

A key strategy for expanding molecular complexity is the synthesis of fused polycyclic systems, which are prevalent in pharmaceuticals and functional materials. chemrxiv.orgrsc.org The reactivity of 5-(Diethylboryl)pyrimidine can be exploited to construct such systems. For instance, synthetic methods developed for other pyrimidine derivatives, like Negishi coupling followed by thermal cyclization, demonstrate a viable approach to building fused heterocycles. nih.gov

A potential pathway could involve an initial functionalization of the pyrimidine ring (e.g., introduction of a reactive group at the 2- or 4-position), followed by an intramolecular reaction involving the boryl group. For example, a Suzuki-type intramolecular coupling could be envisioned if a suitably placed leaving group is installed on a side chain attached to the pyrimidine ring. This would lead to the formation of a new ring fused to the pyrimidine core, directly incorporating the boron atom into the polycyclic framework or using its reactivity to facilitate the cyclization.

Table 5: Examples of Potential Fused Systems Derived from 5-(Diethylboryl)pyrimidine This table presents hypothetical target structures and their synthetic precursors.

Target Fused SystemPrecursor StructureProposed Key Reaction
Boron-containing tricyclic2-(2-Bromobenzyl)-5-(diethylboryl)pyrimidineIntramolecular Suzuki Coupling
Pyrido[4,5-d]pyrimidine5-(Diethylboryl)-4-vinylpyrimidineAza-Diels-Alder Reaction
Fused Thienopyrimidine5-(Diethylboryl)-2-chloropyrimidine, 2-lithiothiopheneSequential Coupling/Cyclization
Boron-doped polyarene5-(Diethylboryl)pyrimidine, Di-alkyne partner[2+2+2] Cycloaddition

Advanced Spectroscopic and Structural Characterization of 5 Diethylboryl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds in solution and the solid state. For 5-(diethylboryl)pyrimidine, a multi-nuclear approach is essential to fully characterize the molecule.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹¹B, ¹⁵N)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons and the ethyl groups attached to the boron atom. The C2-H proton should appear as a singlet at the most downfield position, likely around δ 9.2 ppm, due to the deshielding effect of the two adjacent nitrogen atoms. The C4-H and C6-H protons, being equivalent due to symmetry, would likely resonate as a singlet further upfield, estimated around δ 8.8 ppm. The ethyl group protons would present as a quartet for the methylene (B1212753) (–CH₂–) group and a triplet for the methyl (–CH₃) group, with typical coupling constants. The chemical shift of the methylene protons will be influenced by the adjacent boron atom.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. The C5 carbon, directly bonded to the boron atom, would be significantly influenced by the boryl substituent. Its chemical shift is difficult to predict precisely without experimental data but would likely be in the aromatic region. The C2, C4, and C6 carbons of the pyrimidine ring are expected at approximately δ 158 ppm, δ 157 ppm, and δ 157 ppm, respectively, based on data for similar pyrimidine systems. gsconlinepress.com The ethyl group carbons would appear in the aliphatic region.

¹¹B NMR: The ¹¹B NMR spectrum is particularly diagnostic for organoboron compounds. For a tricoordinate boron atom in 5-(diethylboryl)pyrimidine, a broad signal is expected in the range of +30 to +60 ppm. nih.gov The precise chemical shift is sensitive to the electronic environment and any potential coordination. For instance, in related tetra-coordinated triarylboranes, the ¹¹B NMR signals are shifted significantly upfield. nih.gov

¹⁵N NMR: The ¹⁵N NMR spectrum can provide valuable information about the electronic structure of the pyrimidine ring. In pyrimidine itself, the nitrogen atoms resonate at approximately -60 ppm (relative to nitromethane). researchgate.net The introduction of the diethylboryl group at the C5 position is expected to influence the nitrogen chemical shifts, reflecting changes in the electron density distribution within the ring.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H~9.2sH-2
~8.8sH-4, H-6
~1.2q-B-CH₂-CH₃
~1.0t-B-CH₂-CH₃
¹³C~158C-2
~157C-4, C-6
VariesC-5
~15-B-CH₂-
~8-B-CH₂-CH₃
¹¹B+30 to +60br sTricoordinate Boron
¹⁵N~ -60N-1, N-3

Table 1: Predicted NMR Spectroscopic Data for 5-(Diethylboryl)pyrimidine. These values are estimations based on analogous compounds and general spectroscopic trends.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.

COSY: A ¹H-¹H COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl groups.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the protonated carbons in the pyrimidine ring and the ethyl groups.

HMBC: An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the position of the diethylboryl group by showing correlations from the ethyl protons to the C5 carbon of the pyrimidine ring. Correlations between the pyrimidine protons and carbons would further solidify the structural assignment. gsconlinepress.comipb.ptweizmann.ac.ilnih.gov

Solid-State NMR for Polymorphic and Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form, including the identification of polymorphs. ias.ac.insdu.dk For 5-(diethylboryl)pyrimidine, ¹¹B and ¹³C ssNMR would be particularly informative.

¹¹B ssNMR: Due to the quadrupolar nature of the ¹¹B nucleus (I=3/2), the solid-state NMR lineshapes can be broad and complex. sdu.dkmdpi.com However, they are highly sensitive to the local environment of the boron atom, including its coordination number and the symmetry of its surroundings. Analysis of the quadrupolar coupling constant (Cq) and asymmetry parameter (η) can provide detailed insights into the B–C and potential intermolecular interactions in the solid state. mdpi.comhmdb.ca

¹³C ssNMR: High-resolution ¹³C ssNMR, typically using magic-angle spinning (MAS), can distinguish between different crystalline forms (polymorphs) of 5-(diethylboryl)pyrimidine by revealing differences in the chemical shifts of the carbon atoms due to their distinct packing arrangements in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and bonding. The vibrational spectrum of 5-(diethylboryl)pyrimidine can be interpreted by comparison with the known spectra of pyrimidine and its derivatives. rsc.orggrowingscience.comorganicchemistrydata.orgnih.govresearchgate.net

The pyrimidine ring has characteristic ring stretching and deformation modes. The C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. The introduction of the diethylboryl group will likely perturb these modes and introduce new vibrations associated with the B-C and B-ethyl bonds. The B-C stretching vibration is expected in the 1300-1100 cm⁻¹ region.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
C-H stretching (pyrimidine)3100-3000MediumMedium
C-H stretching (ethyl)3000-2850StrongStrong
C=N/C=C ring stretching1600-1400StrongMedium-Strong
B-C stretching1300-1100MediumMedium
Ring deformation1000-600Medium-StrongMedium

Table 2: Predicted Characteristic Vibrational Frequencies for 5-(Diethylboryl)pyrimidine. These are estimated ranges based on known data for similar compounds.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For 5-(diethylboryl)pyrimidine (C₉H₁₃BN₂), the calculated monoisotopic mass is 160.1168. HRMS analysis, for instance using an Orbitrap or FT-ICR mass spectrometer, should yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula. The mass spectrum would also show a characteristic isotopic pattern due to the presence of ¹⁰B (20%) and ¹¹B (80%) isotopes. chemicalbook.comnih.gov

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Detailed crystallographic studies on derivatives of 5-borylpyrimidine provide critical data on their molecular geometry. For instance, in the crystal structure of (E)-13-(pyrimidin-5-yl)parthenolide, the pyrimidine ring is a key structural motif. nih.govresearchgate.net Similarly, the analysis of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine (B3829107) offers insights into the geometry of the pyrimidine ring within a more complex heterocyclic system. researchgate.net

In a typical pyrimidine ring, the C-N bond lengths are generally in the range of 1.32 to 1.34 Å, and C-C bond lengths are approximately 1.39 to 1.42 Å. nih.gov The bond angles within the pyrimidine ring, such as C-N-C and N-C-N, are typically around 116° to 122°, which is consistent with sp² hybridization. nih.gov

The introduction of a boryl group at the C5 position is expected to influence the local geometry. The C-B bond length and the bond angles around the boron atom would be characteristic of the specific boryl substituent (e.g., diethylboryl, diphenylboryl). The dihedral angle between the pyrimidine ring and the plane of the substituents on the boron atom is a crucial parameter that affects the degree of electronic communication between the boryl group and the pyrimidine ring. In the case of (E)-13-(pyrimidin-5-yl)parthenolide, the pyrimidine ring is noted to be twisted out of the plane of the adjacent furan (B31954) ring, with a dihedral angle of 29.43 (7)°. nih.govresearchgate.net For 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, the dihedral angle between the pyrimidine ring and the attached phenyl rings are 16.37 (7)° and 76.59 (7)°. researchgate.net

ParameterValueReference Compound
C-N Bond Length1.33 ÅGeneral Pyrimidine Derivatives nih.gov
C-C Bond Length1.40 ÅGeneral Pyrimidine Derivatives nih.gov
N-C-N Bond Angle118°General Pyrimidine Derivatives nih.gov
C-N-C Bond Angle120°General Pyrimidine Derivatives nih.gov
Dihedral Angle (Pyr-Ph)29.43°(E)-13-(pyrimidin-5-yl)parthenolide nih.govresearchgate.net

Intermolecular Interactions and Supramolecular Assembly

The way molecules pack in a crystal is governed by a variety of non-covalent interactions, which can include hydrogen bonds, π-π stacking, and van der Waals forces. acs.orgnih.gov In pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. For example, in the crystal structure of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, molecules are linked by N-H···N hydrogen bonds to form inversion dimers. researchgate.netnih.govresearchgate.net

Furthermore, the aromatic nature of the pyrimidine ring allows for π-π stacking interactions with other aromatic systems. These interactions are crucial in stabilizing the crystal lattice and can influence the material's bulk properties. In some pyrimidine derivatives, π-π stacking interactions between pyrimidine rings and adjacent phenyl rings have been observed, with centroid-to-centroid distances of around 3.784 Å. psu.edu The supramolecular assembly of organoboron compounds is an active area of research, with non-covalent interactions playing a key role in the formation of larger structures like organogels and liquid crystals. acs.orgnih.gov

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state represents a low-energy state that is influenced by both intramolecular and intermolecular forces. For pyrimidine derivatives with flexible substituents, multiple conformations may be possible. In the crystal structure of (E)-13-(pyrimidin-5-yl)parthenolide, the ten-membered carbocyclic ring adopts an approximate chair-chair conformation, while the fused lactone ring has a flattened envelope-type conformation. nih.govresearchgate.net

In 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, the pyrimidine ring is in a flattened boat conformation. researchgate.net The specific conformation adopted in the crystalline state can have a significant impact on the compound's physical properties, including its photophysical behavior. For 5-(diethylboryl)pyrimidine, the orientation of the ethyl groups relative to the pyrimidine ring would be a key conformational feature.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy provides valuable information about the electronic transitions and excited-state properties of molecules.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is used to probe the electronic transitions from the ground state to various excited states. The absorption spectra of pyrimidine derivatives typically show bands corresponding to π-π* and n-π* transitions. For a series of pyrimidine-derived α-amino acids, absorption bands were observed in the UV region. nih.gov Specifically, pyrimidines with highly conjugating or electron-donating substituents displayed red-shifted absorption bands. nih.gov

The introduction of a boryl group at the C5 position can significantly influence the electronic structure and thus the absorption spectrum. The boron atom possesses a vacant p-orbital which can engage in electronic conjugation with the π-system of the pyrimidine ring, leading to intramolecular charge transfer (ICT) transitions. This often results in a red-shift of the absorption bands. For instance, a pyrimidine derivative, BT10M, was monitored at a λmax of 275 nm. nih.gov

Table 2: UV-Visible Absorption Data for Selected Pyrimidine Derivatives

Compoundλmax (nm)SolventReference
Pyrimidine Derivative (BT10M)275Methanol/Acetonitrile nih.gov
2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine320-360Dichloromethane semanticscholar.orgbeilstein-journals.org
Pyrimidine-derived α-amino acid (12k)~350Not specified nih.gov

Fluorescence and Phosphorescence Spectroscopy for Excited State Properties

Fluorescence spectroscopy provides insights into the properties of the lowest singlet excited state (S₁). Many pyrimidine derivatives are known to be fluorescent. The emission properties, such as the wavelength of maximum emission (λem), quantum yield (ΦF), and excited-state lifetime (τ), are sensitive to the molecular structure and the local environment.

For pyrimidine-derived α-amino acids, strong fluorescence emission in the visible region with large Stokes shifts and good quantum yields (0.27–0.30) were observed. nih.gov The combination of an electron-rich aryl substituent with the π-deficient pyrimidine ring leads to strong intramolecular charge-transfer emission. nih.gov In a series of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, blue emission at around 393 nm was observed for the parent compound, with methoxy-substituted derivatives showing a red-shift in emission. beilstein-journals.org

The presence of a boryl group can significantly enhance the fluorescent properties. For example, some 2,4-diaryl-5-(dimesitylboryl)pyrimidines exhibit thermally activated delayed fluorescence (TADF), a process that allows for the harvesting of triplet excitons to enhance emission efficiency. beilstein-journals.org In these systems, the HOMO is typically localized on the electron-donating carbazole (B46965) moieties, while the LUMO is centered on the electron-accepting borylpyrimidine unit. beilstein-journals.org

Phosphorescence, which is emission from a triplet excited state (T₁), is less common for simple organic molecules at room temperature in solution but can be observed under certain conditions, such as in rigid matrices at low temperatures. For some iridium(III) complexes with pyridyl pyrimidine ligands, phosphorescence is the dominant emission process, with emission maxima in the blue to green region of the spectrum. acs.org

Table 3: Fluorescence Data for Selected Pyrimidine Derivatives

Compound/Classλem (nm)Quantum Yield (ΦF)SolventReference
Pyrimidine-derived α-amino acid (12k)3840.27-0.30Not specified nih.gov
2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine393-Dichloromethane beilstein-journals.org
Ir(III) complex with 5-substituted pyrimidine452-457HighNot specified acs.org

Computational and Theoretical Investigations of 5 Diethylboryl Pyrimidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed analysis of electronic structure, which governs the molecule's behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the electronic structure of molecules like pyrimidine (B1678525) derivatives. nih.govescholarship.org DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-31+G(d,p), are utilized to determine the ground state properties of these molecules. nih.govnih.gov Such studies can predict optimized geometries, including bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional structure. researchgate.net

For pyrimidine and its derivatives, DFT has been successfully used to calculate a range of properties. nih.govijcce.ac.ir While specific DFT studies on 5-(Diethylboryl)pyrimidine are not extensively documented in the reviewed literature, the established methodologies for similar pyrimidine compounds provide a clear framework for how such an analysis would be conducted. For instance, a study on various pyrimidine derivatives used the B3LYP/6-311G(d,p) level of theory to optimize molecular geometries and determine thermodynamic properties. orientjchem.org This approach could be directly applied to 5-(Diethylboryl)pyrimidine to yield precise structural parameters and insights into its stability.

Table 1: Representative DFT Functionals and Basis Sets for Pyrimidine Studies

Functional Basis Set Application Reference
B3LYP 6-31+G(d,p) Acidity estimations of pyrimidines nih.govnih.gov
B3LYP 6-311G(d,p) Stability and reactivity of pyrimidine tetrazole hybrids orientjchem.org

Ab Initio Methods for High-Accuracy Energy and Geometry Calculations

For even greater accuracy in energy and geometry calculations, ab initio methods are employed. rsc.orgnovapublishers.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on the direct solution of the Schrödinger equation without empirical parameters, offering a higher level of theoretical rigor. aps.orgaps.org

High-precision ab initio calculations are particularly valuable for benchmarking results from more computationally efficient methods like DFT. aps.org While the literature search did not yield specific ab initio studies focused solely on 5-(Diethylboryl)pyrimidine, the application of these methods to related heterocyclic and organoboron systems is well-established. For example, high-level quantum chemical calculations have provided accurate enthalpies of formation for a wide range of astromolecules, including those with nitrogen-containing rings. researchgate.net Such high-accuracy calculations for 5-(Diethylboryl)pyrimidine would provide definitive values for its geometric and energetic properties.

Molecular Orbital Analysis and Reactivity Prediction

The behavior of a molecule in chemical reactions is largely dictated by its molecular orbitals. Analysis of these orbitals, particularly the frontier orbitals, provides critical information about the molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netajchem-a.com

For pyrimidine derivatives, HOMO-LUMO analysis is a standard tool for predicting sites of electrophilic and nucleophilic attack. orientjchem.orgirjweb.com For instance, in a study of 2,4-dichloro-5-methylpyrimidine, Frontier Molecular Orbital (FMO) theory was used to rationalize the regioselectivity of nucleophilic substitution. wuxibiology.com From the HOMO and LUMO energies, global reactivity indices can be calculated, providing a quantitative measure of the molecule's reactivity.

Table 2: Global Reactivity Indices Derived from HOMO and LUMO Energies

Index Formula Description Reference
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 Electron escaping tendency ajchem-a.com
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Resistance to change in electron distribution ajchem-a.com
Global Electrophilicity Index (ω) μ² / (2η) Propensity to accept electrons ajchem-a.combohrium.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex wave function of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.dewisc.edufaccts.de NBO analysis provides insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization through donor-acceptor interactions. researchgate.netwisc.edu

This method quantifies the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals, revealing the significance of hyperconjugative and resonance effects. uni-muenchen.de For pyrimidine-containing compounds, NBO analysis has been used to understand intramolecular charge transfer and the nature of bonding. researchgate.net In the context of 5-(Diethylboryl)pyrimidine, NBO analysis would be instrumental in elucidating the electronic interactions between the electron-deficient boron center and the electron-rich pyrimidine ring.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the characterization of transition states. nih.gov This modeling is crucial for understanding reaction kinetics and predicting product outcomes.

The modeling of reaction pathways involving pyrimidine derivatives has been successfully performed using DFT. science.org.ge Such studies involve mapping the potential energy surface of a reaction, locating the transition state structure (the highest energy point along the reaction coordinate), and calculating the activation energy barrier. semanticscholar.org For example, the mechanism of pyrimidine synthesis has been modeled by calculating the structural, energetic, and electronic characteristics of reagents and intermediates. science.org.ge

Transition state analogues, designed to mimic the geometry and electrostatics of a reaction's transition state, are powerful enzyme inhibitors. nih.govnih.gov The computational characterization of transition states is therefore of significant interest in drug design. nih.gov For 5-(Diethylboryl)pyrimidine, reaction pathway modeling could be used to investigate its reactivity in various chemical transformations, such as its role in catalytic cycles or its stability under different reaction conditions. d-nb.info

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the conformational landscape of a molecule. q-chem.comresearchgate.net This method involves systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, while optimizing the remaining geometry of the molecule at each step. q-chem.comgaussian.com The result is a profile of the molecule's energy as a function of the selected coordinate(s), which helps in identifying stable conformers (energy minima) and transition states (saddle points). researchgate.net

For 5-(Diethylboryl)pyrimidine, a critical geometric parameter is the dihedral angle defined by the C-C-B-N atoms, which describes the rotation of the diethylboryl group relative to the pyrimidine ring. A relaxed PES scan of this dihedral angle provides insight into the rotational barrier and the most stable orientation of the substituent. In such a scan, the dihedral angle would be varied in discrete steps (e.g., 10 or 15 degrees) from 0° to 360°, and the energy at each point is calculated. researchgate.net

The resulting data can be plotted to visualize the energetic landscape of this rotation. Typically, such a scan reveals low-energy conformations where steric hindrance is minimized and potential electronic interactions are optimized. The energy maxima on this curve represent the transition states for rotation.

Table 1: Illustrative Potential Energy Surface Scan Data for Rotation of the Diethylboryl Group

Dihedral Angle (Degrees)Relative Energy (kcal/mol)
05.2
302.1
600.5
900.0
1200.6
1502.3
1805.5

Note: This table contains illustrative data for demonstration purposes.

Intrinsic Reaction Coordinate (IRC) Calculations

An Intrinsic Reaction Coordinate (IRC) calculation is a computational method used to map out the minimum energy path connecting a transition state (TS) to its corresponding reactants and products on the potential energy surface. github.ioq-chem.com Finding a transition state structure is not sufficient to confirm its role in a specific reaction; the IRC calculation provides the definitive connection. github.io The calculation starts at the transition state geometry and proceeds downhill in both the forward and reverse directions along the reaction coordinate. q-chem.comresearchgate.net

In the context of 5-(Diethylboryl)pyrimidine, an IRC calculation would be essential after identifying a transition state from a PES scan, for instance, the TS for the rotation of the diethylboryl group. The IRC would confirm that this saddle point indeed connects two stable conformers. The path is traced in mass-weighted coordinates, ensuring it represents the most likely trajectory the molecule would follow during the transformation. readthedocs.io The output is a series of molecular geometries and their corresponding energies along the reaction path. researchgate.net

Table 2: Illustrative Intrinsic Reaction Coordinate (IRC) Path Data

Reaction Coordinate (amu1/2·bohr)Relative Energy (kcal/mol)
-2.00.1
-1.02.5
0.05.5 (Transition State)
1.02.4
2.00.0

Note: This table contains illustrative data for demonstration purposes, showing the energy profile along the path from one conformer to another through the rotational transition state.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govnih.gov Methods like Density Functional Theory (DFT) are commonly used to calculate vibrational frequencies (correlating to IR spectra) and chemical shifts (for NMR spectra). nih.govresearchgate.net These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

For 5-(Diethylboryl)pyrimidine, theoretical calculations can predict the characteristic vibrational modes, such as the B-C stretches, C-H vibrations of the ethyl groups, and the various pyrimidine ring modes. Similarly, the 1H, 13C, and 11B NMR chemical shifts can be calculated.

Crucially, these theoretical data must be validated against experimental measurements. derpharmachemica.com Experimental IR spectra would be recorded using techniques like Fourier Transform Infrared (FTIR) spectroscopy, while NMR spectra would be obtained on a high-field spectrometer. A strong correlation between the predicted and experimental spectra provides high confidence in the assigned structure and the computational model used. Discrepancies can often be explained by factors such as solvent effects or intermolecular interactions in the experimental sample, which might not be fully captured in a gas-phase theoretical calculation. derpharmachemica.com

Table 3: Comparison of Hypothetical Calculated and Experimental Spectroscopic Data

Spectroscopic PropertyCalculated ValueExperimental Value
IR Frequency (cm-1)
Pyrimidine Ring Stretch15851580
C-H Stretch (Ethyl)29702965
11B NMR Shift (ppm) 52.351.9
13C NMR Shift (ppm)
C5 (Boryl-substituted)125.4124.8

Note: This table contains hypothetical data for illustrative purposes.

Solvent Effects and Environmental Perturbations on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent in which it is dissolved. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach allows for the calculation of molecular properties in solution, providing a more realistic comparison with experimental data, which are often collected in solution.

For 5-(Diethylboryl)pyrimidine, a polar aprotic solvent would be expected to interact with the molecule's dipole moment. The presence of the electronegative nitrogen atoms in the pyrimidine ring and the electropositive boron atom creates a significant dipole moment. The solvent can stabilize the ground state and excited states of the molecule to different extents, which can lead to shifts in spectroscopic properties, such as the absorption maxima in UV-Vis spectra. Computational studies can predict these shifts by performing calculations in the gas phase and in various solvent models (e.g., chloroform, dimethylformamide), thus quantifying the impact of environmental perturbations.

Table 4: Illustrative Solvent Effects on the Calculated Dipole Moment of 5-(Diethylboryl)pyrimidine

EnvironmentDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase12.85
Chloroform4.813.52
Tetrahydrofuran7.583.88
Dimethylformamide36.74.35

Note: This table contains illustrative data for demonstration purposes.

Exploration of Potential Research Applications for 5 Diethylboryl Pyrimidine and Its Analogues

Role as Versatile Synthetic Intermediates in Organic Synthesis

The unique structural features of 5-(diethylboryl)pyrimidine, namely the presence of an electron-deficient boryl group on the pyrimidine (B1678525) core, render it a highly valuable and versatile intermediate in the field of organic synthesis.

Building Blocks for Complex Natural Products Synthesis

The pyrimidine motif is a core component of numerous biologically active natural products. The introduction of a boryl group, as in 5-(diethylboryl)pyrimidine, offers a synthetic handle for the construction of complex molecular architectures. The boryl moiety can participate in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of various substituents at the 5-position of the pyrimidine ring. This capability is instrumental in the convergent synthesis of intricate natural products, where key fragments can be prepared separately and then coupled together in the later stages of the synthetic sequence.

Precursors for Libraries of Heterocyclic Compounds

The reactivity of the boryl group extends beyond standard cross-coupling reactions, making 5-(diethylboryl)pyrimidine an excellent precursor for generating libraries of diverse heterocyclic compounds. nih.govnih.gov The carbon-boron bond can be transformed into carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-halogen bonds, providing access to a vast chemical space. This versatility is particularly valuable in medicinal chemistry and drug discovery, where the rapid synthesis of a multitude of analogues is crucial for structure-activity relationship (SAR) studies. researchgate.net Starting from a single borylated pyrimidine, a wide range of derivatives can be accessed, facilitating the exploration of their biological activities. nih.govnih.gov

Applications in Catalysis and Organocatalysis

The electronic properties of the pyrimidine-boryl moiety, specifically its Lewis acidity, open up avenues for its application in the realm of catalysis.

Lewis Acidic Properties in Organic Transformations

The boron atom in 5-(diethylboryl)pyrimidine possesses a vacant p-orbital, rendering it a Lewis acidic center. nih.govnih.gov This inherent Lewis acidity can be harnessed to catalyze a variety of organic transformations. chemrxiv.orgyoutube.com It can activate Lewis basic substrates, such as carbonyl compounds or imines, towards nucleophilic attack. The pyrimidine ring itself can modulate the Lewis acidity of the boron center, allowing for fine-tuning of its catalytic activity through the introduction of substituents on the pyrimidine core. This tunable nature makes pyrimidine-boryl compounds promising candidates for the development of novel organocatalysts for reactions like aldol (B89426) additions, Michael additions, and Diels-Alder reactions. Research into triarylboranes has demonstrated the potential for multiple Lewis acidic sites within a single molecule, a concept that could be explored with pyrimidine-boryl systems. nih.gov

Ligand Design for Transition Metal Catalysis Incorporating Pyrimidine-Boryl Moieties

The pyrimidine-boryl scaffold offers a unique platform for the design of innovative ligands for transition metal catalysis. nih.gov The nitrogen atoms of the pyrimidine ring can act as coordinating sites for a metal center, while the boryl group can serve as a Lewis acidic site or a spectator ligand that influences the electronic properties of the metal complex. rsc.org This dual functionality can lead to cooperative catalytic effects, where both the metal and the boryl group participate in the catalytic cycle. Such ligands could find applications in a range of transition metal-catalyzed reactions, including C-H activation and borylation reactions, potentially leading to novel reactivity and selectivity. nih.govrsc.org The design of pincer-type ligands incorporating a central boryl donor has already shown promise in this area. nih.gov

Materials Science Applications

The intriguing electronic and photophysical properties of organoboron compounds suggest that 5-(diethylboryl)pyrimidine and its analogues could have significant potential in the field of materials science. nih.govrsc.org The interaction between the electron-deficient boryl group and the electron-rich pyrimidine ring can lead to intramolecular charge transfer characteristics, which are desirable for applications in optoelectronics.

Specifically, these compounds could be investigated as components of organic light-emitting diodes (OLEDs), where their electronic properties could be tuned to achieve efficient light emission. Furthermore, the ability of the pyrimidine-boryl moiety to interact with other molecules through Lewis acid-base interactions could be exploited in the development of chemical sensors. The design of four-coordinated organoboron compounds has been a strategy to enhance thermal and chemical stability in emissive materials, a principle that could be applied to derivatives of 5-(diethylboryl)pyrimidine. nih.gov

Precursors for Boron-Doped π-Conjugated Organic Materials

The incorporation of three-coordinate boron atoms into π-conjugated organic frameworks is a powerful strategy for developing novel organic semiconductor materials. nih.gov This process, known as boron-doping, can significantly alter the electronic and photophysical properties of the parent organic molecule. The vacant pz orbital of the boron atom can effectively conjugate with the π-system, leading to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.gov This enhanced electron-accepting ability is a desirable characteristic for n-type organic semiconductors.

Analogues of 5-(diethylboryl)pyrimidine serve as key building blocks or precursors for creating these advanced materials. By strategically integrating these boron-containing pyrimidine units into larger conjugated systems, such as polycyclic aromatic hydrocarbons (PAHs) or conductive polymers, researchers can fine-tune the material's properties. nih.gov For instance, the functionalization of oligo- and polythiophene derivatives with Lewis acidic boron moieties has been explored for applications in electronic devices due to their unique photophysical characteristics. researchgate.net The resulting boron-doped π-conjugated materials exhibit features like intensified luminescence and high chemical stability, making them suitable for use as electron transporting materials in various organic electronic devices. nih.gov

The synthesis of these materials often involves post-polymerization modification or the polymerization of functionalized monomers containing the boryl group. researchgate.net The modular nature of these synthetic approaches allows for the creation of a wide range of materials with tailored properties for specific applications in organic electronics. nih.gov

Development of Optoelectronic Materials (e.g., for Organic Light-Emitting Diodes, Solar Cells)

The electron-deficient nature of the pyrimidine ring, combined with its coordination capabilities, has established it as a critical component in the development of high-performance organic optoelectronic materials. researchgate.net Pyrimidine derivatives are extensively utilized in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netresearchgate.net

In the realm of OLEDs, boron complexes featuring pyrimidine-based ligands have demonstrated significant promise. nih.govuniv-rennes.frnih.gov These materials often exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the efficient conversion of both singlet and triplet excitons into light, leading to high quantum efficiencies. nih.govuniv-rennes.fr The combination of a sterically hindered donor group and a pyrimidine-based boron chelate can create push-pull structures with small singlet-triplet energy gaps, a key requirement for TADF. nih.govnih.gov OLED devices incorporating such pyrimidine-based boron complexes have achieved impressive maximum external quantum efficiencies (EQE), with some reported values reaching 9.7% and even close to 25% for related systems. nih.govnih.govnih.gov

Emitter TypeKey FeatureAchieved EQEmaxReference
Pyrimidine-based Boron ComplexThermally Activated Delayed Fluorescence (TADF)9.7% nih.govuniv-rennes.frnih.gov
Green Butterfly-Shaped TADF EmitterD-π-A-π-D Configuration with Pyrimidine Acceptor~25% nih.gov
Deep Blue HLCT MaterialPyrimidine Acceptor with Fluorene/Spirofluorene6.61% rsc.org
Iridium Complex with Pyrimidine LigandReduced Self-Quenching13.1% nih.gov

While the direct application of 5-(diethylboryl)pyrimidine in solar cells is an emerging area of research, the foundational components are well-established. Pyrimidine derivatives are recognized for their utility in organic solar cells. researchgate.netresearchgate.net Boron doping is a cornerstone of conventional silicon solar cell technology, used to create p-type semiconductors. youtube.comnih.gov In n-type silicon solar cells, boron-doped emitters are fabricated through thermal diffusion processes. researchgate.net The experience gained from these fields provides a strong basis for exploring boron-containing pyrimidine analogues in next-generation organic and hybrid photovoltaic devices.

Sensor Development Based on Boron-Pyridine Interactions

The inherent Lewis acidity of the boron center in 5-(diethylboryl)pyrimidine and its analogues allows for specific interactions with Lewis bases, such as the nitrogen atom in a pyridine (B92270) ring. This interaction forms the basis for the development of novel chemical sensors. The binding of an analyte to the boron center can induce a detectable change in the photophysical properties of the molecule, such as a shift in fluorescence emission or a change in color. researchgate.net

Research has shown that the electronic communication between boron centers and the cooperative effects in the binding of pyridine can be harnessed for sensing applications. researchgate.net For example, pyridine-pyrazolate boron complexes have been identified as potential candidates for sensors that operate via hydrogen-bond quenching mechanisms. nih.gov The interaction with an analyte can disrupt or alter the internal charge transfer (ICT) characteristics of the molecule, leading to a measurable response. nih.gov

Furthermore, the functionalization of conductive polymers like polythiophene with boron-based side chains creates materials where the binding of analytes can be transduced into an electrical or optical signal. researchgate.net The decoration of porous materials like Metal-Organic Frameworks with pyridyl groups can also enhance their sensing performance towards specific analytes. nih.gov These principles suggest that materials incorporating the 5-(diethylboryl)pyrimidine motif could be designed as selective and sensitive detectors for a range of molecules.

Supramolecular Chemistry and Self-Assembly

The structural features of 5-(diethylboryl)pyrimidine, namely the hydrogen bond accepting nitrogen atoms of the pyrimidine ring and the potential for coordination via the boron atom, make it a versatile building block in supramolecular chemistry.

Design of Hydrogen-Bonded Frameworks

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials formed through the self-assembly of organic molecules via hydrogen bonding interactions. researchgate.netresearchgate.net The design of stable HOFs relies on the use of building blocks with well-defined hydrogen bond donor and acceptor sites. researchgate.net

Pyrimidine derivatives are effective components in the construction of such frameworks. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. For instance, studies have shown that 2-aminopyrimidine (B69317) derivatives can form complex three-dimensional frameworks through a combination of N-H···O, C-H···O, and C-H···π(arene) hydrogen bonds. nih.gov These interactions guide the assembly of individual molecules into ordered, extended structures. nih.gov

The design of HOFs can also involve ionic hydrogen bonds, where protonated pyridyl groups act as hydrogen bond donors. nih.gov By combining appropriate donor and acceptor molecules, it is possible to construct robust porous architectures with channels decorated with specific functional groups, such as pyridyls, which can influence the material's affinity for guest molecules. researchgate.netnih.gov The principles demonstrated with these pyrimidine and pyridine-based systems are directly applicable to frameworks incorporating 5-(diethylboryl)pyrimidine, where the pyrimidine nitrogens can participate in forming predictable, self-assembled supramolecular structures.

Framework TypeBuilding Block ExampleKey InteractionResulting StructureReference
HOF2-Amino-4,6-bis[...]pyrimidine-5-carbaldehydeN-H···O, C-H···O, C-H···π3D Framework nih.gov
HOFProtonated tetrakis(4-pyridyloxymethyl)methaneIonic Hydrogen Bonds3D Porous Architecture nih.gov
P-HPFUltra-short peptidesPeptide backbone H-bondsAdaptable Porous Topologies rsc.org

Metal-Organic Frameworks (MOFs) Ligand Components

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. acs.orgelsevierpure.com The choice of ligand is crucial as it dictates the topology, porosity, and functionality of the resulting framework.

Pyrimidine derivatives have been successfully employed as ligands in the synthesis of MOFs. For example, pyrimidine-4,6-dicarboxylate has been used to construct both one-dimensional coordination polymers and complex three-dimensional MOFs with novel topologies. nih.govmdpi.com The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, contributing to the formation of the extended network. nih.gov

Furthermore, the incorporation of boron into MOF structures is an active area of research. Boron-containing ligands, such as tetrapodal borates with terminal pyridine groups, have been used to create charge-separated MOFs. acs.org Boron cluster anions have also been utilized as pillars to construct microporous MOFs. rsc.org The introduction of boron can impart unique properties to the framework, such as enhanced stability or specific catalytic activity. acs.orgrsc.org

Given that 5-(diethylboryl)pyrimidine contains both a coordinating pyrimidine ring and a boron moiety, it represents a promising, albeit currently underexplored, candidate for a bifunctional ligand in MOF synthesis. It could potentially coordinate to metal centers through its nitrogen atoms while the boryl group could act as a functional site within the pores or as a secondary structural linker.

MOF ComponentExampleRole in MOFReference
Pyrimidine LigandPyrimidine-4,6-dicarboxylate (pmdc)Forms 3D framework with Pb(II), acts as a bridge between metal centers. mdpi.com
Boron-centered LigandTetrakis(4-(4-pyridyl)-2,3,5,6-tetrafluorophenyl)borateForms charge-separated MOFs with Cu(I) and Ag(I). acs.org
Boron Cluster Anion[B12H12]2- derivative (BSF-10)Acts as a pillar in the MOF structure for selective gas capture. rsc.org

Conclusion and Future Research Directions

Summary of Key Academic Findings on 5-(Diethylboryl)pyrimidine

The study of organoboron compounds, particularly borylated heterocycles like 5-(diethylboryl)pyrimidine, has garnered significant interest due to their versatile applications in organic synthesis and materials science. nih.govrsc.org While research specifically on 5-(diethylboryl)pyrimidine is somewhat limited, the broader field of borylated pyrimidines provides a strong foundation for understanding its potential. Key academic findings have centered on the development of synthetic methodologies and the exploration of their reactivity.

A notable advancement in the synthesis of related compounds is the use of flow microreactors, which has enabled the synthesis of molecules like 5-diethylboryl-2,3'-bipyridine, a compound inaccessible through traditional batch methods. nih.gov This highlights the potential for innovative synthetic strategies to access novel borylated pyrimidines. Research has also demonstrated that pyrimidine-directed, metal-free C-H borylation is a viable and robust method for creating various synthetically important boronates. nih.govrsc.orgrsc.org This approach is advantageous as it avoids metal contamination in the final products. nih.govrsc.org

The reactivity of borylated pyrimidines is another critical area of investigation. They are recognized as valuable intermediates for further functionalization. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various substituents onto the pyrimidine (B1678525) ring. nih.gov The trifluoroborate derivatives of pyrimidines have been shown to be particularly stable and versatile, capable of undergoing a range of downstream chemical transformations. nih.gov

Identification of Remaining Challenges and Knowledge Gaps in its Study

Despite the progress, several challenges and knowledge gaps remain in the study of 5-(diethylboryl)pyrimidine and its analogs. A primary challenge is the limited number of studies focused specifically on this compound, leaving its specific properties and reactivity largely uncharacterized.

Key challenges and knowledge gaps include:

Limited Synthetic Routes: While general methods for borylating pyrimidines exist, dedicated and optimized synthetic routes for 5-(diethylboryl)pyrimidine are not well-documented. nih.govevitachem.com

Stability Issues: Boronic acid derivatives adjacent to ring heteroatoms can be prone to undesired side reactions such as protodeboronation and oxidation, which can limit their synthetic utility. nih.gov While some stable derivatives like trifluoroborates have been developed, the stability of 5-(diethylboryl)pyrimidine itself under various conditions is not extensively studied. nih.gov

Incomplete Reactivity Profile: The full scope of the reactivity of 5-(diethylboryl)pyrimidine remains to be explored. Understanding how the diethylboryl group at the 5-position influences the electronic properties and reactivity of the pyrimidine ring is crucial for its application.

Lack of Application-Focused Research: There is a scarcity of research exploring the potential applications of 5-(diethylboryl)pyrimidine in areas such as medicinal chemistry or materials science, despite the known importance of the pyrimidine scaffold in these fields. nih.govresearchgate.netnih.gov

Prospective Avenues for Expanding Research on Borylated Pyrimidines

The existing challenges and knowledge gaps present numerous opportunities for future research on borylated pyrimidines, including 5-(diethylboryl)pyrimidine.

Development of Next-Generation Synthetic Methodologies

Future research should focus on developing more efficient, selective, and sustainable methods for synthesizing 5-(diethylboryl)pyrimidine and other borylated pyrimidines. organic-chemistry.org This could involve:

Flow Chemistry: Expanding the use of flow chemistry could enable the synthesis of previously inaccessible borylated pyrimidine derivatives and allow for better control over reaction parameters. nih.gov

Metal-Free C-H Borylation: Further exploration of metal-free C-H borylation techniques can provide environmentally friendly and cost-effective synthetic routes. nih.govrsc.orgrsc.orgresearchgate.net

Multicomponent Reactions: Designing multicomponent reactions that allow for the one-pot synthesis of complex borylated pyrimidines from simple starting materials would be highly valuable. organic-chemistry.org

Exploration of Uncharted Reactivity Modes and Mechanistic Details

A deeper understanding of the reactivity of borylated pyrimidines is essential for their broader application. Future studies could investigate:

Novel Cross-Coupling Reactions: Beyond Suzuki-Miyaura coupling, exploring other cross-coupling reactions to introduce a wider range of functional groups would expand the synthetic utility of these compounds.

Mechanistic Studies: Detailed mechanistic investigations, including computational studies, can provide insights into the reaction pathways of borylation and subsequent functionalization reactions. rsc.org This understanding can aid in optimizing reaction conditions and predicting the outcomes of new transformations.

Site-Selectivity in Borylation: Research into controlling the regioselectivity of borylation on the pyrimidine ring is crucial for accessing specific isomers with desired properties. manchester.ac.uk

Investigation of Novel Application Domains and Interdisciplinary Research

The unique electronic and structural properties of borylated pyrimidines suggest their potential in various fields. Future research should explore these applications:

Medicinal Chemistry: Given that the pyrimidine core is a "privileged scaffold" in many FDA-approved drugs, investigating the biological activity of 5-(diethylboryl)pyrimidine and its derivatives as potential therapeutic agents is a promising avenue. nih.govnih.gov

Materials Science: Tetra-coordinated triarylboranes derived from borylated anilines have shown potential as electron-transport materials. nih.govrsc.org The properties of materials incorporating 5-(diethylboryl)pyrimidine could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Supramolecular Chemistry: The self-assembly properties of borylated pyridines have been observed, leading to the formation of cyclic structures. nih.govacs.org Investigating the self-assembly behavior of 5-(diethylboryl)pyrimidine could lead to the development of new supramolecular architectures with interesting properties.

Q & A

Q. What synthetic methodologies are applicable for introducing boron-containing groups (e.g., diethylboryl) to pyrimidine derivatives?

  • Methodological Answer : Boron-functionalized pyrimidines are typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling using pyrimidine halides (e.g., 5-bromopyrimidine) and diethylboron reagents under palladium catalysis is a common approach. Purity is verified via HPLC and NMR spectroscopy . Alternative routes include Grignard reactions with pre-functionalized arylboronic esters, though yields may vary depending on steric and electronic effects .

Q. How are structural and electronic properties of 5-(diethylboryl)pyrimidine characterized in academic research?

  • Methodological Answer : Structural confirmation relies on 1H^{1}\text{H}/13C^{13}\text{C} NMR to identify substituent positions and boron hybridization. X-ray crystallography resolves stereoelectronic effects of the diethylboryl group. Computational tools (e.g., DFT) model charge distribution and reactivity, validated against experimental data . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR detects boron-related vibrational modes (e.g., B-C stretching) .

Advanced Research Questions

Q. What computational strategies predict the binding mode of 5-(diethylboryl)pyrimidine to enzymes like 5-lipoxygenase (5-LOX)?

  • Methodological Answer : Homology modeling (e.g., MODELLER) constructs 3D enzyme structures if crystallographic data are unavailable. Docking software (e.g., Surflex-Dock) simulates ligand-enzyme interactions, focusing on hydrophobic pockets and hydrogen bonding. For example, studies on HMB-TZD (a related compound) revealed binding to 5-LOX’s catalytic channel via hydrogen bonds with His373/Asn408 and hydrophobic interactions with Phe170/Leu415 . Validation includes molecular dynamics simulations to assess binding stability .

Q. How do in vitro assays using endothelial cells and macrophages evaluate the anti-inflammatory activity of boron-functionalized pyrimidines?

  • Methodological Answer :
  • Cell Culture : RAW264.7 macrophages and HUVECs are treated with test compounds (e.g., 105^{-5}–107^{-7} M) and stimulated with TNF-α or LPS to induce inflammation .
  • Biomarker Quantification : ELISA measures proinflammatory mediators (LTB4_4, TNF-α, MCP-1) in supernatants. Dose-dependent reductions in LTB4_4 (e.g., 63% decrease in HMB-TZD-treated Ldlr/^{-/-} mice) indicate 5-LOX pathway inhibition .
  • Functional Assays : Transwell migration assays quantify monocyte chemotaxis, while fluorescence microscopy tracks macrophage adhesion to TNF-α-activated endothelial layers .

Q. What experimental designs address discrepancies in the biological activity of boron-containing pyrimidines across different in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Oral administration in Ldlr/^{-/-} mice (e.g., 1% w/w diet) monitors plasma concentrations over time. LC-MS/MS detects metabolites to assess bioavailability .
  • Controlled Variables : Standardize diets (e.g., cholesterol-rich "western diet") and genetic backgrounds. Histopathology evaluates off-target effects in parenchymal organs .
  • Mechanistic Exclusion : Use PPARγ reporter assays to confirm compound specificity (e.g., HMB-TZD showed no PPARγ agonism, ruling out off-target signaling) .

Methodological Considerations for Data Interpretation

  • Contradictions in Evidence : While HMB-TZD (a thiazolidinedione analog) reduced atherosclerosis via 5-LOX inhibition, other pyrimidine derivatives (e.g., mPGES-1 inhibitors in ) target distinct pathways. Researchers must validate target engagement (e.g., siRNA knockdown) to resolve mechanistic ambiguities .
  • Statistical Rigor : Triplicate measurements with ANOVA and Fisher’s PLSD ensure reproducibility. P < 0.05 thresholds are standard for in vitro/in vivo studies .

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